[1-(Bromomethyl)cyclopropyl]methanamine
Description
[1-(Bromomethyl)cyclopropyl]methanamine (CAS: 1232676-97-9) is a cyclopropane-containing primary amine with the molecular formula C₅H₁₁Br₂N and a molecular weight of 244.96 g/mol. The compound is typically synthesized as its hydrobromide salt to enhance stability .
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-3-5(4-7)1-2-5/h1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFTJIAWHDWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]methanamine typically involves the bromination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclopropyl]methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield cyclopropylmethanamine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Cyclopropylmethanol, cyclopropylmethylamine.
Oxidation: Cyclopropyl ketones, cyclopropyl aldehydes.
Reduction: Cyclopropylmethanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Bromomethyl)cyclopropyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological properties that could be beneficial in treating certain medical conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The table below highlights key structural differences between [1-(bromomethyl)cyclopropyl]methanamine and related cyclopropane-methanamine derivatives:
Key Observations :
- Bromine vs. Fluorine/Alkoxy Groups : The bromomethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings). In contrast, fluorine or alkoxy substituents (e.g., in (+)-40) improve metabolic stability and receptor binding .
- N-Substituents : Compounds like (+)-40 and (+)-41 () incorporate bulky aromatic N-substituents (e.g., 2-methoxybenzyl), which are critical for serotonin receptor selectivity. The primary amine in the target compound offers flexibility for further derivatization .
Spectroscopic Data:
- NMR : All compounds show distinct cyclopropane proton signals (δ 0.5–2.0 ppm) and aromatic/amine resonances. For example, (+)-40 exhibits a singlet for the methoxy group at δ 3.80 ppm .
- HRMS : Experimental masses align with theoretical values (e.g., [M+H]⁺ for compound 14: 368.0881 vs. calc. 368.0884) .
Biological Activity
[1-(Bromomethyl)cyclopropyl]methanamine is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a bromomethyl group attached to a cyclopropyl moiety, positions it as a potential candidate for drug development and biological studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 172.03 g/mol
This compound consists of a cyclopropane ring bonded to a bromomethyl group and an amine functional group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially improving membrane permeability and facilitating interactions with target proteins.
Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth at specific concentrations.
- Opioid Receptor Binding : Research has highlighted the compound's potential interaction with opioid receptors, suggesting that it may modulate pain pathways. Binding affinity studies have shown promising results in vitro, indicating its potential as an analgesic agent.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer types while sparing normal cells, indicating its potential for targeted cancer therapy.
Case Studies
- Case Study 1 : A study investigated the effects of this compound on human cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
- Case Study 2 : Another study focused on the compound's role in modulating neurotransmitter release in neuronal cultures. It was found to enhance dopamine release, indicating possible applications in neuropharmacology .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
